Methyl 2-(4-methylphenyl)propanoate

Pharmaceutical quality control Impurity profiling Method validation

Methyl 2-(4-methylphenyl)propanoate (CAS 79443-97-3), also known as methyl 2-(p-tolyl)propanoate, is an ester derivative of the 2-arylpropionic acid class. This compound is a crucial intermediate in the synthesis of the NSAID loxoprofen and serves as a certified pharmaceutical reference standard for loxoprofen-related impurity profiling.

Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
Cat. No. B12081354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(4-methylphenyl)propanoate
Molecular FormulaC11H14O2
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(C)C(=O)OC
InChIInChI=1S/C11H14O2/c1-8-4-6-10(7-5-8)9(2)11(12)13-3/h4-7,9H,1-3H3
InChIKeyFHMQHCLTSCTWHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(4-methylphenyl)propanoate: Key Properties and Core Structure for Pharmaceutical Applications


Methyl 2-(4-methylphenyl)propanoate (CAS 79443-97-3), also known as methyl 2-(p-tolyl)propanoate, is an ester derivative of the 2-arylpropionic acid class [1]. This compound is a crucial intermediate in the synthesis of the NSAID loxoprofen [2] and serves as a certified pharmaceutical reference standard for loxoprofen-related impurity profiling . With a molecular weight of 178.23 g/mol and a calculated XLogP3-AA of 2.6, it exhibits lipophilic characteristics suitable for diverse synthetic applications [1].

Why Substituting Methyl 2-(4-methylphenyl)propanoate with Close Analogs Can Compromise Research Integrity


While numerous arylpropionic esters share structural similarities, their divergent impurity profiles, synthetic roles, and certified reference applications preclude generic substitution. For instance, ethyl 2-(4-methylphenyl)propanoate and methyl 2-phenylpropanoate differ in their physicochemical properties and specific uses, such as the latter's role in beta-blocker synthesis versus the former's critical function in loxoprofen impurity control . Substitution with an unqualified analog risks introducing uncontrolled variables in analytical method validation or synthetic pathway outcomes, undermining the reliability of research and development efforts .

Quantitative Evidence Guide for Methyl 2-(4-methylphenyl)propanoate Differentiation in Procurement


Certified Reference Standard for Loxoprofen Impurity Profiling and Analytical Method Validation

Methyl 2-(4-methylphenyl)propanoate is manufactured and certified as a pharmaceutical reference standard (Loxoprofen Related Compound 12) for use in analytical method development and validation, in contrast to generic research-grade analogs . It is rigorously tested for purity and traceability to pharmacopeial standards, ensuring suitability for HPLC, LC-MS, and GC applications .

Pharmaceutical quality control Impurity profiling Method validation

Crucial Intermediate in Loxoprofen Synthesis Pathway with Validated Purity Requirements

2-(4-Methylphenyl)propanoic acid, the direct hydrolysis precursor of methyl 2-(4-methylphenyl)propanoate, is a key intermediate for loxoprofen synthesis [1]. The patent literature emphasizes that the purity and stability of this intermediate directly impact the efficiency and quality of loxoprofen production [1]. This contrasts with esters like methyl 2-phenylpropanoate, which are used in beta-blocker synthesis .

Synthetic chemistry NSAID manufacturing Intermediate

Lipophilicity (XLogP3-AA) Comparison: Methyl vs. Ethyl Ester Analogs

The methyl ester, methyl 2-(4-methylphenyl)propanoate, has a computed XLogP3-AA value of 2.6, indicating moderate lipophilicity [1]. Its ethyl analog, ethyl 2-(4-methylphenyl)propanoate, has a higher molecular weight and a distinct partition coefficient , affecting its solubility and permeability characteristics in biological systems.

Physicochemical properties Lipophilicity Drug design

COX-2 Inhibition Potency Relative to Ibuprofen

Derivatives of 2-(4-substitutedmethylphenyl)propionic acid, which share the same core structure as methyl 2-(4-methylphenyl)propanoate, have demonstrated enhanced COX-1 and COX-2 inhibition compared to ibuprofen in in vitro assays [1]. Specifically, compounds 6h and 6l showed superior inhibition potency [1].

Pharmacology COX-2 inhibition NSAID

Ibuprofen Impurity Standard for Quality Control

Methyl 2-(4-methylphenyl)propanoate is recognized as an impurity of ibuprofen (Ibuprofen Impurity 26) [1]. This designation necessitates its use as a reference standard for impurity profiling in ibuprofen drug substances and products, a requirement not met by other methyl esters lacking this specific impurity status .

Pharmaceutical analysis Impurity standard Ibuprofen

Methyl 2-(4-methylphenyl)propanoate: Proven Application Scenarios in Pharmaceutical Development and Quality Control


Analytical Method Validation and Routine QC for Loxoprofen

Utilize methyl 2-(4-methylphenyl)propanoate as a certified reference standard (Loxoprofen Related Compound 12) for developing and validating HPLC, LC-MS, and GC methods to accurately quantify loxoprofen-related impurities in drug substances and finished products .

Synthetic Intermediate for Loxoprofen Production

Employ the compound as a key intermediate in the synthesis of loxoprofen, leveraging its established role and purity requirements to ensure consistent manufacturing outcomes and high-quality final product [1].

Ibuprofen Impurity Profiling and Regulatory Compliance

Apply methyl 2-(4-methylphenyl)propanoate as an impurity standard (Ibuprofen Impurity 26) in forced degradation studies and analytical method validation to meet ICH Q3A/Q3B guidelines for ibuprofen drug substances and products [2].

Medicinal Chemistry and Lead Optimization for NSAIDs

Incorporate the 2-arylpropionic acid scaffold into structure-activity relationship (SAR) studies to develop novel COX-2 selective inhibitors with improved safety profiles over ibuprofen, as suggested by the enhanced COX inhibition observed in related derivatives [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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